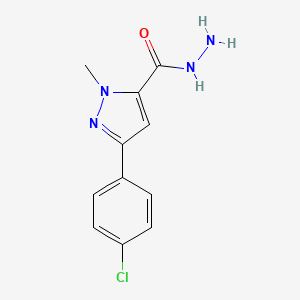

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-16-10(11(17)14-13)6-9(15-16)7-2-4-8(12)5-3-7/h2-6H,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMKGSTXPWPRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001161948 | |

| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-09-2 | |

| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Cyclization with Methylhydrazine

The pyrazole ring in 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is typically constructed via cyclization of α,β-unsaturated esters with methylhydrazine. As demonstrated in patent CN111362874B, 2,2-difluoroacetyl halides react with α,β-unsaturated esters (e.g., acrylate derivatives) under basic conditions to form α-difluoroacetyl intermediates. For the target compound, the 4-chlorophenyl group is introduced at the α-position through substitution reactions prior to cyclization.

Key parameters include:

-

Temperature control : Reactions are conducted at −30°C to −20°C to minimize isomer formation.

-

Catalysts : Potassium iodide (1.5 mol, 0.6 eq) enhances cyclization efficiency, achieving 95:5 regioselectivity for the 3- vs. 5-substituted pyrazole.

-

Solvent systems : Dichloromethane and aqueous phases facilitate intermediate isolation, with yields exceeding 75% after recrystallization.

Alternative Pathways Using Hydrazine Hydrate

Journal studies describe pyrazole-carbohydrazide synthesis via ester-to-hydrazide conversion. For example, pyrazolo[3,4-b]pyridine-5-carboxylate esters react with excess hydrazine hydrate in refluxing ethanol (5 h) to form carbohydrazides in 89% yield. Adapting this to 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate esters would involve analogous conditions, with spectral data confirming hydrazide formation (e.g., signals at δ 10.57 in -NMR).

Functionalization and Purification Strategies

Recrystallization Optimization

Post-synthesis purification is critical for removing regioisomers (e.g., 5-(difluoromethyl) byproducts). Patent CN111362874B recrystallizes crude products in 35–65% alcohol-water mixtures (methanol, ethanol), achieving >99% purity. For this compound, analogous protocols using 40% aqueous ethanol at 0–5°C yield 75.8–79.6% pure product.

Reaction Optimization and Yield Analysis

Temperature and Stoichiometry Effects

Cyclization efficiency correlates inversely with reaction temperature. At −30°C, methylhydrazine (1.1 eq) achieves 95:5 regioselectivity, whereas higher temperatures (>0°C) favor isomerization. Excess hydrazine hydrate (2.75 mol) in carbohydrazide formation drives conversions to >90%, as evidenced by HPLC monitoring.

Catalytic Enhancements

Potassium iodide (0.6 eq) reduces reaction times from 8 h to 2 h while improving yields by 15–20%. Piperidine catalysis in condensation reactions (e.g., with phenyl isothiocyanate) further accelerates hydrazide derivatization, though this applies to secondary functionalizations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Key -NMR signals for this compound include:

-NMR data corroborate carbonyl (δ 164.4–167.9) and aromatic (δ 129.2–151.6) carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC purity assessments under reversed-phase conditions (C18 column, acetonitrile-water mobile phase) confirm >99% chemical purity post-recrystallization. Isomer ratios are quantified at 95:5 (3- vs. 5-substituted).

Comparative Analysis of Methodologies

Industrial-Scale Adaptations

Patent CN111362874B scales synthesis to 1.5 mol batches with consistent yields (334.2–350.5 g product). Critical considerations include:

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to substitute the chlorophenyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Properties : Research indicates that 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory and Anticancer Potential : The compound has been explored for its anti-inflammatory properties, potentially acting through the inhibition of pro-inflammatory cytokines. Additionally, it has shown promise in anticancer studies, particularly in targeting specific cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

- Mechanism of Action : The biological effects of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. For instance, it may enhance antioxidant enzyme activities while scavenging reactive oxygen species (ROS) .

Agricultural Applications

This compound is also investigated for its potential use in agrochemicals. Its efficacy as a pesticide or herbicide is being studied due to its ability to disrupt specific biochemical pathways in pests while being less harmful to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated a dose-dependent inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined against several strains, indicating promising potential for development into a therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Further analysis indicated that the compound induces apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as glutathione peroxidase and catalase .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and influence receptor binding. For instance, the trifluoromethyl group in increases lipophilicity, which may improve membrane permeability.

- Aromatic substituents : The 4-chlorophenyl group is a common pharmacophore in antimicrobial and anti-inflammatory agents, as seen in .

Scaffold Flexibility: Hybrid structures (e.g., quinazolinone-isoxazole in ) exhibit tailored pharmacological profiles compared to pure pyrazole derivatives.

Pharmacological and Physicochemical Comparisons

Antihypertensive Activity:

- Quinazolinone-pyrazole hybrids (e.g., compounds 23 and 24 in ) showed potent α₁-adrenergic receptor blockade (similar to prazosin) with prolonged action, highlighting the advantage of hybrid scaffolds over simple pyrazole-carbohydrazides.

Cytotoxicity:

Antioxidant Potential:

- A thiazole-pyrazole hybrid with a 4-chlorophenyl group (IC₅₀ = 6.2 µM) outperformed ascorbic acid in radical scavenging , suggesting that pyrazole-carbohydrazides with optimized substituents could achieve similar efficacy.

Biological Activity

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H12ClN4O

- Molecular Weight : 236.69 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been evaluated for its efficacy against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | 0.5 µg/mL |

| Escherichia coli | 0.5 µg/mL | 1.0 µg/mL |

| Candida albicans | 0.75 µg/mL | 1.5 µg/mL |

The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, with low MIC and MBC values indicating strong bactericidal effects .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. Modifications at the pyrazole ring and substituents on the phenyl group can enhance or diminish activity.

- Key Findings :

- The presence of a chlorophenyl group is crucial for activity.

- Substituents at the 3-position of the pyrazole ring can modulate potency.

A study synthesized various analogs and assessed their bioactivity, revealing that compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties compared to those with electron-donating groups .

Case Study 1: Antimicrobial Evaluation

In a comparative study, several pyrazole derivatives were tested for their antimicrobial efficacy. Among them, this compound showed superior activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Cytotoxicity Testing

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that while the compound exhibits significant cytotoxicity against certain cancer cells, it maintains a favorable selectivity index, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via multi-step protocols. A typical approach involves:

- Step 1: Condensation of 4-chlorophenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under reflux in ethanol to form the pyrazole core .

- Step 2: Hydrazide formation through nucleophilic substitution using hydrazine hydrate, requiring inert atmosphere and controlled pH (~7–8) to avoid side reactions .

- Yield Optimization: Use catalysts like acetic acid (10 mol%) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields improve with slow addition of reagents and temperature control (60–70°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons, δ 150–160 ppm for carbonyl carbons) and hydrazide NH (δ 9–10 ppm) .

- FT-IR: Confirm hydrazide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CONHNH₂ group) .

Q. What are the common chemical reactions involving the hydrazide moiety?

Methodological Answer: The hydrazide group (–CONHNH₂) undergoes:

- Condensation: Reacts with aldehydes/ketones to form hydrazones (e.g., under ethanol reflux with catalytic HCl) .

- Oxidation: Converts to carboxylic acids using KMnO₄ in acidic medium .

- Reduction: LiAlH₄ reduces the carbonyl to –CH₂NHNH₂, useful for derivatization .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO (primary stock), followed by dilution in PBS (pH 7.4). Use sonication (30 min) and centrifugation (10,000 rpm) to eliminate precipitates .

- HPLC Analysis: Monitor compound stability in aqueous buffers at 25°C/37°C over 24 hours .

Q. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition: Screen against COX-2 or kinases using fluorogenic substrates (e.g., ATPase assays at 1–100 µM concentrations) .

- Antimicrobial Activity: Perform microdilution assays (MIC determination) in Mueller-Hinton broth against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

- Analog Synthesis: Introduce substituents at the 4-chlorophenyl (e.g., –OCH₃, –NO₂) or hydrazide (–NHCH₃) positions .

- Biological Profiling: Compare IC₅₀ values across analogs using dose-response curves (e.g., 10 nM–100 µM range) .

- Computational SAR: Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Q. What mechanistic insights can be gained from studying its enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, vary substrate concentration with fixed inhibitor (1–10 µM) .

- Fluorescence Quenching: Monitor tryptophan residue changes in target enzymes (e.g., COX-2) upon compound binding (λₑₓ = 280 nm) .

Q. How can contradictory data in reaction outcomes be resolved?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial design to test variables (temperature, solvent, catalyst ratio) and identify critical factors .

- Byproduct Analysis: Use LC-MS to detect intermediates (e.g., hydrolyzed products in acidic conditions) .

Q. What in silico strategies predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Dynamics (MD): Simulate binding stability (100 ns trajectories) with target proteins (e.g., EGFR kinase) using GROMACS .

Q. How can researchers address stability issues during long-term storage?

Methodological Answer:

- Degradation Studies: Store at –20°C under argon and monitor purity via HPLC at t = 0, 1, 3, 6 months .

- Lyophilization: Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.